

Technical Guide: Spectroscopic Characterization of (Furfurylthio)acetic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (Furfurylthio)acetic acid

CAS No.: 89639-87-2

Cat. No.: B1352130

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CAS Number: 89639-87-2 Synonyms: 2-[(2-Furanylmethyl)thio]acetic acid; Lafutidine Impurity 12; [(Furan-2-ylmethyl)sulfanyl]acetic acid Molecular Formula: C

H

O

S Molecular Weight: 172.20 g/mol

Executive Summary & Chemical Context

(Furfurylthio)acetic acid is a bifunctional molecule containing a furan ring and a carboxylic acid, linked by a thioether bridge.^[1] Its spectroscopic signature is defined by the electronic isolation of the furan ring from the carbonyl group by the methylene-sulfur-methylene spacer.

Primary Applications:

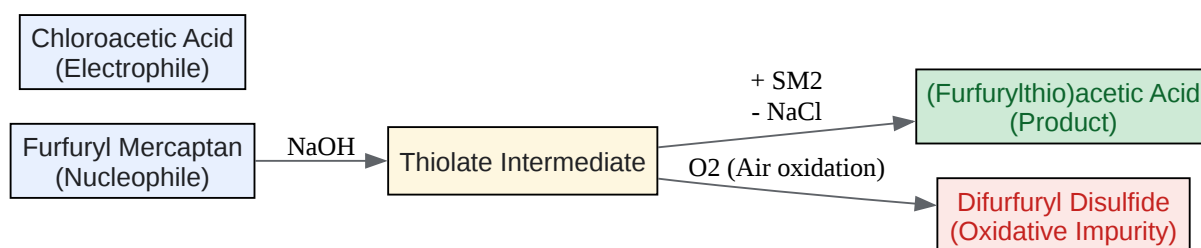
- **Pharmaceutical Impurity Profiling:** It is identified as "Impurity 12" in the manufacture of Lafutidine.^{[1][2][3]} Its presence indicates incomplete conversion or side reactions during the thioalkylation steps.^[1]

- Flavor Chemistry: It serves as a precursor to various thio-esters used in coffee and roasted meat flavor profiles.[1]

Synthesis & Formation Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential contaminants like disulfides.[1]

Reaction Pathway: The standard synthesis involves the nucleophilic substitution of chloroacetic acid by furfuryl mercaptan (furan-2-ylmethanethiol) under basic conditions.



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Figure 1: Synthesis pathway showing the origin of the target molecule and its primary oxidative impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by two distinct singlets for the methylene groups and the characteristic coupling pattern of the 2-substituted furan ring.

^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

The lack of a chiral center renders the methylene protons enantiotopic (singlets).[1]

Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
COOH	10.5 - 11.5	Broad Singlet	1H	Acidic proton (exchangeable with D O).[1]
H-5 (Furan)	7.35 - 7.40	Doublet of doublets	1H	-proton on furan; most deshielded ring proton.[1]
H-4 (Furan)	6.30 - 6.35	Doublet of doublets	1H	-proton; typically overlaps with H-3 but distinguishable by coupling constants.[1]
H-3 (Furan)	6.20 - 6.25	Doublet	1H	-proton adjacent to the substituent.[1]
Furan-CH -S	3.85	Singlet	2H	Deshielded by aromatic ring and sulfur.[1]
S-CH -COOH	3.25	Singlet	2H	Alpha to carbonyl and sulfur; slightly more shielded than the furan-adjacent methylene.[1]

Critical Quality Attribute (CQA):

- Differentiation from Disulfide: If the sample contains difurfuryl disulfide (dimer), you will see a shift in the furan-CH

peak (typically downfield ~3.6-3.7 ppm) and the complete absence of the S-CH

-COOH singlet at 3.25 ppm.

¹³C NMR Data (Predicted/Characteristic)

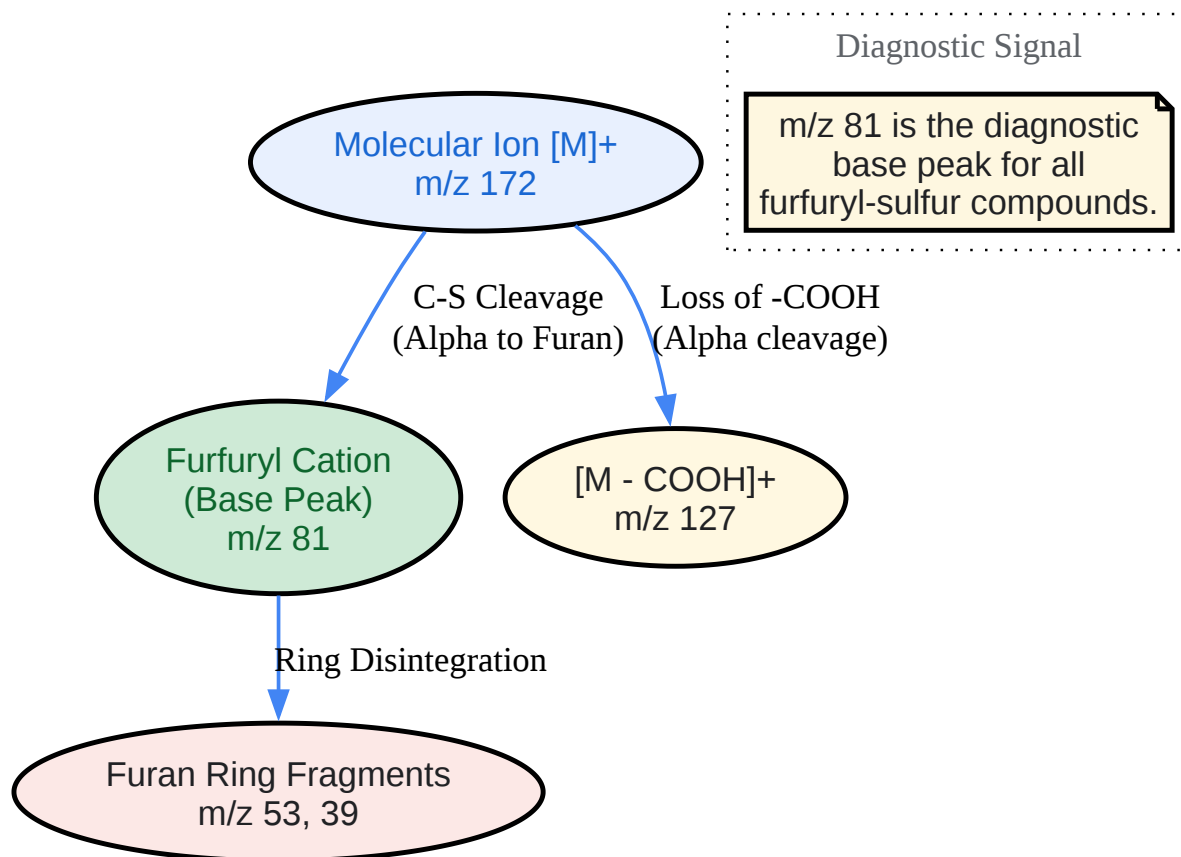
- Carbonyl (C=O): ~175 ppm.[1]
- Furan C-2 (IpsO): ~150 ppm.[1]
- Furan C-5: ~142 ppm.[1]
- Furan C-3/C-4: ~110 ppm / 108 ppm.[1]
- Furan-CH
- -S: ~28 ppm.[1]
- S-CH
- -COOH: ~33 ppm.[1]

Mass Spectrometry (MS) Analysis

The mass spectrum is dominated by the stability of the furfuryl cation.[1] This fragmentation is so efficient that the molecular ion may be weak in Electron Impact (EI) modes.[1]

Fragmentation Pathway

The primary cleavage occurs at the weak C-S bond allylic to the furan ring.[1]



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Figure 2: Mass spectrometric fragmentation logic showing the dominance of the resonance-stabilized furfuryl cation.

Key Ions (EI, 70 eV)[1]

- m/z 172 [M]⁺: Molecular ion (Weak intensity, <10%).[1]
- m/z 127 [M - 45]⁺: Loss of carboxylic acid group (-COOH).[1]
- m/z 81 [C
H
O]⁺: Base Peak (100%). The furfuryl cation is resonantly stabilized.[1]
- m/z 53: Cyclopentadienyl-like cation (derived from furan ring loss of CO).[1]

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the oxidation state of the carbon (Acid vs. Ester) and the presence of the furan ring.

Wavenumber (cm ⁻¹)	Assignment	Diagnostic Value
2500 - 3300	O-H Stretch (Carboxylic Acid)	Very broad "hump" characteristic of dimers in carboxylic acids. ^[1] Distinguishes Acid from Ester.
1700 - 1725	C=O Stretch (Acid)	Strong, sharp band. ^[1] Lower frequency than esters (~1740) due to H-bonding.
1500 & 1420	C=C Ring Stretch	Characteristic "breathing" modes of the furan ring. ^[1]
1200 - 1250	C-O Stretch / O-H Bend	Coupling of C-O stretch and O-H in-plane bending.
740 - 750	C-H Out-of-Plane Bend	Characteristic of 2-substituted furans. ^[1]

Experimental Protocols

Sample Preparation for NMR^[1]

- Solvent Selection: Use CDCl₃

(Chloroform-d) for routine analysis.^[1] If the acid solubility is poor or dimerization broadening is observed, switch to DMSO-d₆

.^[1]

- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

- Filtration: Filter through a glass wool plug if any turbidity (inorganic salts from synthesis) remains.[1]

HPLC Method for Impurity Identification

When analyzing this as "Impurity 12" in Lafutidine:

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 μ m).[1]
- Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1] The acidic pH ensures the carboxylic acid is protonated, improving retention and peak shape.[1]
- Detection: UV at 220 nm (Sulfur/Carboxyl absorption) and 254 nm (Furan absorption).[1]

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (Furfurylthio)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352130/docs#technical-guide-spectroscopic-characterization-of-furfurylthio-acetic-acid\]](https://www.benchchem.com/product/b1352130/docs#technical-guide-spectroscopic-characterization-of-furfurylthio-acetic-acid)

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